molecular formula C22H16N4O6 B11546055 2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B11546055
M. Wt: 432.4 g/mol
InChI Key: PWMAPQSFNIUCCN-FOKLQQMPSA-N
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Description

2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol is a complex organic compound featuring a variety of functional groups, including methoxy, nitro, and phenol groups, as well as an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Amines derived from the nitro group.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties, due to the presence of the imidazo[1,2-a]pyridine and benzodioxole moieties .

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for interactions with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the nitro and benzodioxole groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The imidazo[1,2-a]pyridine moiety could facilitate binding to nucleic acids or proteins, while the nitro group might participate in redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol: The parent compound.

    2-methoxy-4-(3-{[(E)-(6-amino-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol: A reduced form with an amino group instead of a nitro group.

    2-hydroxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol: A hydroxylated form with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in this compound provides a distinct set of chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for fine-tuning of its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H16N4O6

Molecular Weight

432.4 g/mol

IUPAC Name

2-methoxy-4-[3-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H16N4O6/c1-30-17-8-13(5-6-16(17)27)21-22(25-7-3-2-4-20(25)24-21)23-11-14-9-18-19(32-12-31-18)10-15(14)26(28)29/h2-11,27H,12H2,1H3/b23-11+

InChI Key

PWMAPQSFNIUCCN-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5)O

Origin of Product

United States

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